Cas no 2096341-24-9 (3-(Tetrahydropyran-4-yloxy)-5-trifluoromethylphenylboronic acid, pinacol ester)
3-(Tetrahydropyran-4-yloxy)-5-trifluoromethylphenylboronic acid, pinacol ester Chemical and Physical Properties
Names and Identifiers
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- 3-(Tetrahydropyran-4-yloxy)-5-trifluoromethylphenylboronic acid, pinacol ester
- WID34124
- 4,4,5,5-tetramethyl-2-[3-(oxan-4-yloxy)-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-4-yl)oxy)-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
-
- MDL: MFCD18434454
- Inchi: 1S/C18H24BF3O4/c1-16(2)17(3,4)26-19(25-16)13-9-12(18(20,21)22)10-15(11-13)24-14-5-7-23-8-6-14/h9-11,14H,5-8H2,1-4H3
- InChI Key: SJAHTTWVNOBUEO-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C=C(B2OC(C)(C)C(C)(C)O2)C=1)OC1CCOCC1)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 26
- Rotatable Bond Count: 3
- Complexity: 475
- Topological Polar Surface Area: 36.9
3-(Tetrahydropyran-4-yloxy)-5-trifluoromethylphenylboronic acid, pinacol ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB311563-250 mg |
3-(Tetrahydropyran-4-yloxy)-5-trifluoromethylphenylboronic acid, pinacol ester, 96%; . |
2096341-24-9 | 96% | 250 mg |
€297.00 | 2023-07-19 | |
| abcr | AB311563-1 g |
3-(Tetrahydropyran-4-yloxy)-5-trifluoromethylphenylboronic acid, pinacol ester, 96%; . |
2096341-24-9 | 96% | 1 g |
€637.00 | 2023-07-19 | |
| Chemenu | CM557675-250mg |
4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2h-pyran-4-yl)oxy)-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane |
2096341-24-9 | 95%+ | 250mg |
$236 | 2023-01-19 | |
| Chemenu | CM557675-1g |
4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2h-pyran-4-yl)oxy)-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane |
2096341-24-9 | 95%+ | 1g |
$546 | 2023-01-19 | |
| abcr | AB311563-250mg |
3-(Tetrahydropyran-4-yloxy)-5-trifluoromethylphenylboronic acid, pinacol ester, 96%; . |
2096341-24-9 | 96% | 250mg |
€297.00 | 2025-04-20 | |
| abcr | AB311563-1g |
3-(Tetrahydropyran-4-yloxy)-5-trifluoromethylphenylboronic acid, pinacol ester, 96%; . |
2096341-24-9 | 96% | 1g |
€637.00 | 2025-04-20 | |
| A2B Chem LLC | AX54971-250mg |
3-(Tetrahydropyran-4-yloxy)-5-trifluoromethylphenylboronic acid, pinacol ester |
2096341-24-9 | 96% | 250mg |
$176.00 | 2024-04-20 | |
| A2B Chem LLC | AX54971-1g |
3-(Tetrahydropyran-4-yloxy)-5-trifluoromethylphenylboronic acid, pinacol ester |
2096341-24-9 | 96% | 1g |
$391.00 | 2024-04-20 | |
| Ambeed | A742324-250mg |
4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-4-yl)oxy)-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane |
2096341-24-9 | 96% | 250mg |
$83.0 | 2024-04-21 |
3-(Tetrahydropyran-4-yloxy)-5-trifluoromethylphenylboronic acid, pinacol ester Suppliers
3-(Tetrahydropyran-4-yloxy)-5-trifluoromethylphenylboronic acid, pinacol ester Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 3-(Tetrahydropyran-4-yloxy)-5-trifluoromethylphenylboronic acid, pinacol ester
3-(Tetrahydropyran-4-yloxy)-5-trifluoromethylphenylboronic Acid, Pinacol Ester
The compound 3-(Tetrahydropyran-4-yloxy)-5-trifluoromethylphenylboronic acid, pinacol ester (CAS No. 2096341-24-9) is a highly specialized chemical entity with significant applications in modern organic synthesis. This compound is a boronic acid derivative, which has gained considerable attention in the field of chemical research due to its unique structure and versatile reactivity. The molecule consists of a phenyl ring substituted with a tetrahydropyran-4-yloxy group at the 3-position and a trifluoromethyl group at the 5-position, making it a valuable intermediate in the synthesis of complex aromatic compounds.
The tetrahydropyran-4-yloxy group is a protecting group commonly used in organic synthesis to stabilize reactive intermediates during multi-step reactions. Its presence in this compound ensures that the hydroxyl group remains protected until the desired transformation is achieved. The trifluoromethyl substituent, on the other hand, introduces electron-withdrawing effects, which can influence the reactivity of the molecule in various coupling reactions. This combination of functional groups makes the compound particularly useful in cross-coupling reactions, such as Suzuki-Miyaura couplings, where boronic acids are key participants.
Recent advancements in organoboron chemistry have highlighted the importance of pinacol esters as stable and reactive forms of boronic acids. The pinacol esterification process enhances the stability of boronic acids under various reaction conditions, making them more amenable to large-scale synthesis and storage. This has led to an increased interest in compounds like 3-(Tetrahydropyran-4-yloxy)-5-trifluoromethylphenylboronic acid, pinacol ester in both academic and industrial settings.
In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic aromatic substitution or coupling reactions. The introduction of the tetrahydropyran-4-yloxy group requires careful control over reaction conditions to ensure selective substitution at the desired position on the phenyl ring. Similarly, the installation of the trifluoromethyl group often involves electrophilic substitution or directed metallation strategies, depending on the starting material and desired regioselectivity.
One of the most notable applications of this compound is in the construction of biaryls and heterobiaryls via cross-coupling reactions. The ability to precisely control regioselectivity and stereochemistry during these reactions has made it an invaluable tool in drug discovery and materials science. For instance, researchers have utilized this compound to synthesize novel π-conjugated systems with potential applications in organic electronics.
Recent studies have also explored the use of 3-(Tetrahydropyran-4-yloxy)-5-trifluoromethylphenylboronic acid, pinacol ester in bioorthogonal chemistry. Its reactivity under mild conditions allows for its incorporation into complex molecules without interfering with biological systems, making it a promising candidate for use in medicinal chemistry.
In conclusion, 3-(Tetrahydropyran-4-yloxy)-5-trifluoromethylphenylboronic acid, pinacol ester (CAS No. 2096341-24-9) stands out as a versatile and valuable compound in contemporary organic synthesis. Its unique structure, stability as a pinacol ester, and reactivity make it an essential building block for constructing complex aromatic systems. As research continues to uncover new applications and synthetic strategies involving this compound, its role in advancing chemical science is expected to grow significantly.
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